

A Technical Guide to the Physicochemical Properties of Tetrafluoroterephthalonitrile

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Compound of Interest

Compound Name: Tetrafluoroterephthalonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the melting and boiling points of **tetrafluoroterephthalonitrile** (TFTFN), a versatile fluorinated organic compound. Its unique electronic properties make it a valuable building block in the synthesis of advanced materials and pharmaceutical intermediates. Understanding its physical properties is crucial for its application in various research and development settings.

Physical Properties

Tetrafluoroterephthalonitrile is typically a white to light yellow crystalline solid at room temperature.^[1] The high degree of fluorination and the presence of two nitrile groups significantly influence its physical characteristics, including its melting and boiling points.

Quantitative Data Summary

The experimentally determined and predicted physical properties of **tetrafluoroterephthalonitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Melting Point	196 - 200 °C	[2]
197 - 199 °C (lit.)	[3] [4] [5]	
198 °C	[6]	
Boiling Point	243.3 ± 40.0 °C (Predicted)	[3] [4]
243.3 °C	[6]	

Experimental Protocols

Synthesis of Tetrafluoroterephthalonitrile

A common method for the synthesis of **tetrafluoroterephthalonitrile** involves a halogen exchange reaction from tetrachloroterephthalonitrile. The following protocol is based on established literature.[\[7\]](#)[\[8\]](#)

Materials:

- Tetrachloroterephthalonitrile
- Anhydrous Potassium Fluoride (dried at 500°C and pulverized)[\[7\]](#)
- Anhydrous Dimethylformamide (DMF, water content ≤ 0.02% by weight)[\[7\]](#)
- Nitrogen gas[\[8\]](#)
- Ice water[\[8\]](#)
- Saturated aqueous solution of sodium chloride[\[8\]](#)

Procedure:

- A reaction vessel equipped with a reflux condenser is purged with nitrogen gas.[\[8\]](#)
- Tetrachloroterephthalonitrile, anhydrous potassium fluoride, and anhydrous dimethylformamide are added to the reactor.[\[8\]](#)

- The mixture is heated to 130°C with continuous agitation and allowed to react for five hours.
[8]
- Upon completion of the reaction, the contents of the reactor are cooled and then poured into ice water.[8]
- A saturated aqueous solution of sodium chloride is added to facilitate the separation of the product.[8]
- The resulting solid product is collected by filtration, washed with water, and then dried.[7][8]

This process typically yields **tetrafluoroterephthalonitrile** with a purity exceeding 99%.[8]

Determination of Melting Point

While specific experimental details for the determination of **tetrafluoroterephthalonitrile**'s melting point are not extensively described in the provided literature, standard laboratory techniques such as capillary melting point determination are commonly employed.

General Protocol:

- A small amount of the purified, dry **tetrafluoroterephthalonitrile** powder is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of **tetrafluoroterephthalonitrile**.



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Caption: Workflow for the synthesis of **tetrafluoroterephthalonitrile**.

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